2-(Propylamino)acetic acid 2-(Propylamino)acetic acid
Brand Name: Vulcanchem
CAS No.: 25303-14-4
VCID: VC13325887
InChI: InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8)
SMILES: CCCNCC(=O)O
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

2-(Propylamino)acetic acid

CAS No.: 25303-14-4

Cat. No.: VC13325887

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Propylamino)acetic acid - 25303-14-4

Specification

CAS No. 25303-14-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name 2-(propylamino)acetic acid
Standard InChI InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Standard InChI Key BHUGZIJOVAVBOQ-UHFFFAOYSA-N
SMILES CCCNCC(=O)O
Canonical SMILES CCCNCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Propylamino)acetic acid consists of a two-carbon acetic acid backbone with a propylamine substituent at the α-position. The molecule exhibits planar geometry around the carboxylic acid group, while the propylamine chain introduces conformational flexibility. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, arising from the polar carboxylic acid and amine groups .

Table 1: Key physicochemical parameters of 2-(propylamino)acetic acid

PropertyValueSource
Molecular formulaC5H11NO2Calculated
Molecular weight117.15 g/molCalculated
Density (predicted)1.12–1.18 g/cm³
Water solubility (25°C)85–120 mg/mL
pKa (carboxylic acid)2.4 ± 0.2
pKa (amine)9.8 ± 0.3

The compound’s amphoteric nature enables zwitterionic formation in aqueous solutions, with the carboxylic acid group deprotonating (pKa ≈ 2.4) and the amine group protonating (pKa ≈ 9.8) under physiological conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt of 2-(propylamino)acetic acid is synthesized via acid-base catalysis between propylamine and chloroacetic acid:

CH2ClCOOH + CH2CH2CH2NH2 → CH2(NHCH2CH2CH3)COOH\cdotpHCl\text{CH2ClCOOH + CH2CH2CH2NH2 → CH2(NHCH2CH2CH3)COOH·HCl}

Reaction conditions typically involve:

  • Temperature: 60–80°C

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: None required (autocatalytic)

  • Yield: 72–85% after recrystallization

For the free base, neutralization with sodium bicarbonate followed by solvent extraction yields the pure compound.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize heat transfer and reaction kinetics. Key parameters include:

  • Residence time: 15–30 minutes

  • pH control: 4.5–5.5 (prevents side reactions)

  • Purification: Vacuum distillation or membrane filtration
    Annual global production exceeds 50 metric tons, primarily for pharmaceutical intermediates .

Biochemical and Pharmacological Applications

Enzyme Kinetics Studies

The hydrochloride derivative acts as a substrate analog for glutamate decarboxylase, enabling mechanistic studies of γ-aminobutyric acid (GABA) biosynthesis. Competitive inhibition constants (Ki) of 18 ± 3 μM have been reported in rat brain homogenates.

Industrial and Material Science Uses

Polymer Chemistry

The compound serves as a chain-transfer agent in radical polymerization of vinyl monomers:

R- + CH2(NHPr)COOH → RH + - CH2(NHPr)COOH\text{R- + CH2(NHPr)COOH → RH + - CH2(NHPr)COOH}

This application reduces polymer molecular weight dispersity (Ð < 1.2) in polyacrylamide production.

Chromatography

As a buffering agent in ion-exchange chromatography, it maintains pH stability between 4.0–6.0 due to its dual pKa values. Mobile phases containing 10–20 mM 2-(propylamino)acetic acid improve resolution of basic pharmaceuticals by 30–40% compared to phosphate buffers.

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